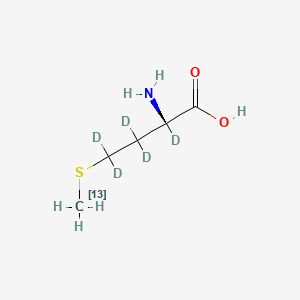

L-Methionine-13C,d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H11NO2S |

|---|---|

Molecular Weight |

155.24 g/mol |

IUPAC Name |

(2S)-2-amino-2,3,3,4,4-pentadeuterio-4-(113C)methylsulfanylbutanoic acid |

InChI |

InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i1+1,2D2,3D2,4D |

InChI Key |

FFEARJCKVFRZRR-MMGKRZGSSA-N |

Isomeric SMILES |

[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])([2H])S[13CH3])N |

Canonical SMILES |

CSCCC(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

L-Methionine-13C,d5: A Technical Guide for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the applications of L-Methionine-13C,d5 in scientific research. This compound is a stable isotope-labeled (SIL) form of the essential amino acid L-methionine. This labeling, which incorporates one carbon-13 atom and five deuterium (B1214612) atoms, renders the molecule heavier than its endogenous counterpart. This key characteristic makes it an invaluable tool in mass spectrometry-based quantitative analysis, metabolic flux studies, and quantitative proteomics.

Core Applications in Research

This compound serves two primary functions in research:

-

Internal Standard for Quantitative Analysis: In quantitative mass spectrometry (LC-MS/MS), this compound is used as an internal standard to accurately quantify the concentration of endogenous L-methionine and related metabolites in various biological matrices.[1] Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during sample preparation, chromatography, and ionization.[2] This co-elution and co-ionization allow for the correction of matrix effects and variations in instrument response, leading to highly accurate and precise quantification.[3]

-

Metabolic Tracer for Flux Analysis: As a metabolic tracer, this compound is introduced into biological systems, such as cell cultures or whole organisms, to trace the metabolic fate of methionine through various biochemical pathways.[1][4] By tracking the incorporation of the stable isotopes into downstream metabolites, researchers can elucidate metabolic pathways and quantify the rates (fluxes) of these reactions.[4][5] This is particularly crucial for understanding the methionine cycle, which is central to cellular methylation, polyamine synthesis, and redox homeostasis.

Data Presentation: Properties of L-Methionine Isotopologues

The selection of a specific isotopologue of L-methionine depends on the experimental requirements, including the analytical platform and the specific metabolic pathway under investigation. The following table summarizes the properties of commonly used stable isotope-labeled L-methionine variants.

| Isotopologue | Label | Molecular Weight ( g/mol ) | Isotopic Purity | Key Applications |

| This compound | 1x 13C, 5x 2H | 155.23 | >98% | Internal Standard (LC-MS), Metabolic Tracer |

| L-Methionine-13C5 | 5x 13C | 154.17 | >99% | Metabolic Tracer, SILAC Proteomics |

| L-Methionine-d3 (methyl-d3) | 3x 2H | 152.23 | >98% | Internal Standard (LC-MS), Metabolic Tracer |

| L-Methionine-13C5,15N | 5x 13C, 1x 15N | 155.17 | >98% | Metabolic Tracer, SILAC Proteomics, NMR studies |

Experimental Protocols

Use of this compound as an Internal Standard for LC-MS/MS Quantification of L-Methionine

This protocol provides a general framework for the quantification of L-methionine in biological samples, such as plasma or cell extracts.

a. Materials:

-

This compound (as internal standard)

-

L-Methionine (for calibration curve)

-

Biological sample (e.g., plasma, cell lysate)

-

Protein precipitation agent (e.g., sulfosalicylic acid, methanol)

-

LC-MS grade solvents (e.g., water, acetonitrile (B52724), formic acid)

b. Sample Preparation:

-

Spiking of Internal Standard: To a known volume or weight of the biological sample, add a precise amount of this compound solution to achieve a final concentration within the linear range of the assay (e.g., 10-100 µM).

-

Protein Precipitation: Add a protein precipitation agent to the sample (e.g., 3 volumes of cold methanol (B129727) to 1 volume of sample). Vortex thoroughly.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant containing the analyte and internal standard.

-

Solvent Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

c. LC-MS/MS Analysis:

-

Chromatographic Separation: Use a suitable column for amino acid analysis, such as a HILIC or a mixed-mode column.[6] A typical gradient elution can be performed with mobile phases consisting of water and acetonitrile with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization.[7]

-

Mass Spectrometry Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both L-methionine and this compound.

-

L-Methionine: e.g., Q1: 150.1 -> Q3: 104.1

-

This compound: e.g., Q1: 155.2 -> Q3: 109.1

-

-

Quantification: Construct a calibration curve by plotting the peak area ratio of the L-methionine standard to the this compound internal standard against the concentration of the L-methionine standard. Determine the concentration of L-methionine in the unknown samples by interpolating their peak area ratios from the calibration curve.

d. Method Validation: The analytical method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines.[7] The following table presents typical validation parameters reported in the literature for similar assays.

| Parameter | Typical Value |

| Linearity (R²) | >0.99 |

| LOD | 0.04 - 0.2 µmol/l |

| LOQ | 0.1 - 0.7 µmol/l |

| Intra-day Precision (%CV) | < 5% |

| Inter-day Precision (%CV) | < 10% |

| Recovery | 90 - 110% |

Metabolic Flux Analysis of the Methionine Cycle using this compound

This protocol outlines a general workflow for tracing the metabolism of methionine in cultured cells.

a. Cell Culture and Labeling:

-

Culture cells in standard medium to the desired confluency.

-

Replace the standard medium with a medium containing a known concentration of this compound.

-

Incubate the cells for various time points to allow for the uptake and metabolism of the labeled methionine.

b. Metabolite Extraction:

-

At each time point, rapidly quench the metabolism by, for example, aspirating the medium and adding ice-cold 80% methanol.

-

Scrape the cells and collect the cell lysate.

-

Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

c. LC-MS/MS Analysis:

-

Analyze the extracted metabolites using LC-MS/MS.

-

Monitor for the mass isotopologues of downstream metabolites of the methionine cycle, such as S-adenosylmethionine (SAM), S-adenosylhomocysteine (SAH), and homocysteine, to determine the extent of 13C and/or deuterium incorporation.

d. Data Analysis and Flux Calculation:

-

Correct the raw mass spectrometry data for natural isotope abundance.

-

Use the time-course data of isotope labeling in various metabolites to calculate the metabolic fluxes through the different reactions of the methionine cycle using mathematical models.[4]

Mandatory Visualizations

Caption: Metabolic flux through the methionine cycle traced with this compound.

Caption: Workflow for L-Methionine quantification using this compound as an internal standard.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]

- 4. Quantitation of Cellular Metabolic Fluxes of Methionine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]

L-Methionine-13C,d5 Metabolic Labeling: A Technical Guide

This in-depth technical guide explores the core principles, experimental protocols, and applications of L-Methionine-13C,d5 in metabolic labeling for quantitative proteomics. It is intended for researchers, scientists, and drug development professionals seeking to leverage stable isotope labeling for precise protein quantification and analysis of methionine metabolism.

Core Principles of Metabolic Labeling with this compound

Metabolic labeling with stable isotopes is a powerful technique for accurately quantifying dynamic changes in protein abundance. The methodology relies on introducing non-radioactive, heavy isotopes of elements into amino acids, which are then incorporated into proteins during cellular protein synthesis.[1] this compound is a specific isotopologue of the essential amino acid L-methionine, where one carbon atom is replaced by its heavy isotope, carbon-13 (¹³C), and five hydrogen atoms are replaced by deuterium (B1214612) (²H or D).

The fundamental principle of using this compound is based on the Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) methodology. In a typical SILAC experiment, two populations of cells are cultured in media that are identical except for the isotopic form of a specific amino acid.[1] One population is grown in "light" medium containing the natural, unlabeled L-methionine, while the other is grown in "heavy" medium containing this compound.

Over several cell divisions, the "heavy" L-methionine is incorporated into all newly synthesized proteins in the second cell population.[1] Because the isotopic labels are stable and non-radioactive, they do not alter the biochemical properties of the amino acid, and cellular metabolism proceeds normally.[1]

Following differential treatment or harvesting at various time points, the "light" and "heavy" cell populations are combined. Proteins are then extracted, digested (typically with trypsin), and analyzed by mass spectrometry. Peptides containing the "heavy" this compound will exhibit a specific mass shift compared to their "light" counterparts. The relative abundance of a protein in the two samples can be determined by comparing the signal intensities of the "light" and "heavy" peptide pairs in the mass spectrum.[1]

The choice of this compound offers specific advantages. The combination of ¹³C and deuterium provides a significant and unique mass shift, aiding in the clear separation and identification of labeled peptides in complex samples. Deuterium labeling can sometimes lead to a slight shift in chromatographic retention time, which needs to be considered during data analysis.

L-Methionine Metabolism and Incorporation into Proteins

L-methionine is an essential amino acid, meaning it cannot be synthesized by mammals and must be obtained from the diet. Its primary roles in the cell are as a building block for protein synthesis and as a precursor for the universal methyl donor, S-adenosylmethionine (SAM).

During protein synthesis, methionine is the initiating amino acid for most eukaryotic proteins. When this compound is supplied in the culture medium, it is charged onto the initiator and elongator tRNAs and incorporated into the growing polypeptide chain by the ribosome.

The central role of methionine in the one-carbon metabolism pathway also means that the isotopic labels from this compound can be traced through other metabolic routes, although the primary application in SILAC focuses on its direct incorporation into proteins.

Below is a diagram illustrating the key pathways of methionine metabolism.

Caption: Key metabolic pathways involving L-Methionine.

Experimental Protocols

A generalized experimental workflow for a SILAC experiment using this compound is outlined below.

Cell Culture and Labeling

-

Media Preparation: Prepare SILAC-compatible cell culture medium (e.g., DMEM or RPMI-1640) that lacks L-methionine. Supplement the "light" medium with unlabeled L-methionine and the "heavy" medium with this compound. The concentration of the labeled and unlabeled amino acids should be identical.

-

Cell Adaptation: Culture the cells in the respective "light" and "heavy" media for at least five to six cell doublings to ensure near-complete incorporation of the labeled amino acid into the proteome.

-

Experimental Treatment: Apply the experimental conditions (e.g., drug treatment, growth factor stimulation) to the cell populations.

-

Cell Harvesting and Lysis: Harvest the "light" and "heavy" cell populations and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

Sample Preparation for Mass Spectrometry

-

Protein Quantification and Mixing: Determine the protein concentration of the "light" and "heavy" cell lysates. Mix equal amounts of protein from the "light" and "heavy" samples.

-

Protein Digestion: Digest the mixed protein sample into peptides using a protease, most commonly trypsin.

-

Peptide Cleanup and Fractionation: Desalt the peptide mixture using a solid-phase extraction method. For complex samples, peptide fractionation by techniques like strong cation exchange or high-pH reversed-phase chromatography can be performed to reduce sample complexity.

Mass Spectrometry and Data Analysis

-

LC-MS/MS Analysis: Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Use specialized software to identify peptides and quantify the relative abundance of "light" and "heavy" peptide pairs.

The following diagram illustrates the general experimental workflow for a SILAC experiment.

Caption: A generalized workflow for SILAC-based quantitative proteomics.

Quantitative Data and Analysis

The primary quantitative output of a SILAC experiment is the ratio of the abundance of the "heavy" labeled peptide to its "light" counterpart. This ratio reflects the relative abundance of the corresponding protein under the two experimental conditions.

Isotopic Labeling and Mass Shift

The table below summarizes the properties of unlabeled L-methionine and this compound.

| Amino Acid | Molecular Formula | Monoisotopic Mass (Da) | Mass Shift (Da) |

| L-Methionine (Light) | C₅H₁₁NO₂S | 149.0510 | 0 |

| This compound | ¹³C¹²C₄¹H₆²H₅NO₂S | 155.0888 | +6.0378 |

Note: The exact mass shift may vary slightly depending on the specific isotopic composition.

Data Interpretation

A ratio of 1 indicates no change in protein abundance. A ratio greater than 1 suggests an increase in protein abundance in the "heavy" labeled sample relative to the "light" sample, while a ratio less than 1 indicates a decrease.

Applications in Research and Drug Development

The use of this compound metabolic labeling has numerous applications in biological research and pharmaceutical development:

-

Quantitative analysis of proteome-wide changes: Profiling changes in protein expression in response to drug treatment, disease progression, or environmental stimuli.

-

Studying protein turnover: By monitoring the rate of incorporation of the "heavy" amino acid, it is possible to determine the synthesis and degradation rates of proteins.

-

Analysis of post-translational modifications (PTMs): SILAC can be combined with enrichment strategies to quantify changes in PTMs such as phosphorylation, ubiquitination, and methylation.

-

Target identification and validation: Identifying the protein targets of drugs by observing changes in protein abundance or thermal stability upon drug treatment.

-

Biomarker discovery: Identifying proteins that are differentially expressed in diseased versus healthy states, which can serve as potential biomarkers for diagnosis or prognosis.

Conclusion

Metabolic labeling with this compound is a robust and accurate method for quantitative proteomics. By leveraging the principles of SILAC, researchers can gain valuable insights into the dynamic nature of the proteome and its response to various perturbations. The unique mass shift provided by the combined ¹³C and deuterium labeling makes this compound a valuable tool for precise and reliable protein quantification in a wide range of biological and biomedical applications.

References

Applications of Stable Isotope-Labeled Methionine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the applications of stable isotope-labeled methionine, a powerful tool in modern biological and biomedical research. By replacing one or more atoms in the methionine molecule with a heavier, non-radioactive isotope (e.g., ¹³C, ¹⁵N, ²H), researchers can trace the metabolic fate of this essential amino acid and the molecules it helps build. This technique has revolutionized our understanding of complex biological processes, from protein dynamics to metabolic diseases and cancer.

Quantitative Proteomics: Unraveling the Dynamics of the Proteome

Stable isotope labeling by amino acids in cell culture (SILAC) is a widely used quantitative proteomics technique that relies on the metabolic incorporation of stable isotope-labeled amino acids, including methionine, into proteins. This method allows for the accurate comparison of protein abundance between different cell populations.

Key Applications in Proteomics

-

Differential Protein Expression Analysis: SILAC enables the precise quantification of changes in protein expression in response to various stimuli, such as drug treatment, disease states, or environmental changes.

-

Protein Turnover Studies: By tracking the incorporation of labeled methionine over time, researchers can determine the synthesis and degradation rates of individual proteins, providing insights into protein homeostasis.[1][2][3]

-

Post-Translational Modification (PTM) Analysis: SILAC can be combined with enrichment techniques to quantify changes in PTMs, such as phosphorylation, methylation, and acetylation, which play crucial roles in cell signaling and regulation.

-

Protein-Protein Interaction Studies: By labeling one interacting partner, SILAC can be used to identify and quantify specific protein-protein interactions.

Data Presentation: Quantitative Proteomics

The following table summarizes representative quantitative data from SILAC-based proteomics studies.

| Application | Protein/Peptide | Fold Change (Heavy/Light) | Cell Line | Condition | Reference |

| Endoplasmic Reticulum Stress | Various | See original publication for full dataset | HeLa | Tunicamycin treatment | [4] |

| Protein Turnover | 3,106 unique proteins | See original publication for half-life values | Mouse Tissues | In vivo labeling | --INVALID-LINK-- |

Experimental Protocol: SILAC for Quantitative Proteomics

This protocol outlines the general steps for a SILAC experiment using stable isotope-labeled methionine.

1. Cell Culture and Labeling:

- Culture two populations of cells in parallel.

- One population is grown in "light" medium containing natural abundance methionine.

- The other population is grown in "heavy" medium where natural methionine is replaced with a stable isotope-labeled version (e.g., L-[¹³C₅, ¹⁵N₁]-Methionine).

- Cells should be cultured for at least five to six doublings to ensure complete incorporation of the labeled amino acid.[5]

2. Sample Preparation:

- Harvest and lyse the "light" and "heavy" cell populations.

- Combine equal amounts of protein from each lysate.

- Perform in-solution or in-gel digestion of the combined protein mixture using an appropriate protease (e.g., trypsin).

3. Mass Spectrometry Analysis:

- Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

- Instrumentation: Orbitrap-based mass spectrometers (e.g., LTQ-Orbitrap, Q-Exactive) are commonly used for their high resolving power and mass accuracy.[6]

- Data Acquisition: Acquire MS1 scans to detect the mass-to-charge ratio of intact peptides and MS2 scans for peptide fragmentation and identification.

4. Data Analysis:

- Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and quantify the relative abundance of "heavy" and "light" peptide pairs.

- The ratio of the peak intensities of the heavy and light isotopic forms of a peptide corresponds to the relative abundance of the protein in the two samples.

Visualization: SILAC Experimental Workflow

Caption: A generalized workflow for a SILAC experiment.

Metabolic Flux Analysis: Tracing the Flow of Metabolism

Stable isotope-labeled methionine is a crucial tracer in metabolic flux analysis (MFA), a technique used to quantify the rates of metabolic reactions within a biological system. By tracking the incorporation of labeled methionine into various metabolites, researchers can map the flow of carbon and other elements through metabolic pathways.[7][8][9][10]

Key Applications in Metabolic Flux Analysis

-

Mapping Metabolic Pathways: Tracing the labeled methionine helps to elucidate and validate metabolic pathways and identify novel metabolic routes.

-

Quantifying Metabolic Fluxes: MFA provides quantitative data on the rates of reactions in central carbon metabolism and other pathways, offering a snapshot of the cell's metabolic state.[7][8][9][10]

-

Identifying Metabolic Bottlenecks: By analyzing flux distribution, researchers can identify rate-limiting steps in biosynthetic pathways, which is valuable for metabolic engineering and drug development.

-

Understanding Disease Metabolism: MFA is used to study metabolic reprogramming in diseases like cancer, providing insights into tumor growth and potential therapeutic targets.[11]

Data Presentation: Metabolic Flux Analysis

The following table presents representative quantitative data from a metabolic flux analysis study using ¹³C-methionine in human fibrosarcoma cells. Fluxes are given in nmol/µL-cells/h.

| Metabolic Flux | MTAP-proficient | MTAP-deficient | Reference |

| Net Methionine Uptake | 0.81 ± 0.05 | 0.77 ± 0.04 | [7] |

| Transmethylation | 0.12 ± 0.02 | 0.11 ± 0.02 | [7] |

| Propylamine Transfer | 0.13 ± 0.02 | 0.11 ± 0.02 | [7] |

| Methionine Synthase | 0.03 ± 0.02 | 0.02 ± 0.01 | [7] |

| Ornithine Decarboxylase | 0.05 ± 0.01 | 0.10 ± 0.01 | [7] |

Experimental Protocol: ¹³C-Metabolic Flux Analysis

This protocol provides a general outline for a ¹³C-MFA experiment with labeled methionine.

1. Cell Culture and Labeling:

- Culture cells in a defined medium.

- Switch to a medium containing a ¹³C-labeled methionine as the tracer.

- Collect cell samples at various time points to monitor the incorporation of the label into intracellular metabolites.

2. Metabolite Extraction:

- Quench metabolism rapidly to prevent further enzymatic activity, often using cold methanol.

- Extract metabolites from the cell pellets.

3. Mass Spectrometry Analysis:

- Analyze the metabolite extracts using LC-MS or gas chromatography-mass spectrometry (GC-MS).

- Sample Preparation for GC-MS: Derivatization is often required to increase the volatility of polar metabolites.

- Measure the mass isotopomer distributions of key metabolites.

4. Data Analysis and Flux Calculation:

- Correct the raw MS data for natural isotope abundance.

- Use specialized software (e.g., INCA, Metran) to fit the labeling data to a metabolic model and estimate the metabolic fluxes.

Visualization: Methionine Metabolism Pathways

Caption: Key pathways in methionine metabolism.

Clinical Diagnostics and Drug Development

Stable isotope-labeled methionine, particularly with the positron-emitting isotope carbon-11 (B1219553) (¹¹C), has significant applications in clinical diagnostics, primarily in oncology.

Key Applications in Clinical Settings

-

Positron Emission Tomography (PET) Imaging: [¹¹C]-Methionine is used as a tracer in PET scans to visualize and quantify metabolic activity in tumors. Cancer cells often exhibit increased methionine uptake to support their high proliferation rates.

-

Tumor Delineation and Staging: [¹¹C]-Methionine PET can help define the boundaries of tumors, especially in the brain, and aid in cancer staging.

-

Monitoring Treatment Response: Changes in [¹¹C]-methionine uptake can indicate the effectiveness of cancer therapies.

-

Drug Development: Stable isotope-labeled methionine can be used in pharmacokinetic and pharmacodynamic studies to trace the absorption, distribution, metabolism, and excretion (ADME) of new drug candidates.

Data Presentation: Clinical Applications

The following table summarizes representative data from a study on the diagnostic performance of [¹¹C]-Methionine PET in brain metastases.

| PET Parameter | Sensitivity (%) | Specificity (%) | Positive Predictive Value (%) | Negative Predictive Value (%) | Reference |

| SUVmax | 78.57 | 70.59 | 74.32 | 75.25 | [12] |

| SUVmean | 71.43 | 70.59 | 74.97 | 55.70 | [12] |

| SUVpeak | 78.57 | 70.59 | 74.32 | 75.25 | [12] |

| T/Nmax-mean | 71.43 | 70.59 | 72.46 | 69.52 | [12] |

| T/Nmean | 71.43 | 64.71 | 68.68 | 67.65 | [12] |

| T/Npeak-mean | 71.43 | 64.71 | 70.56 | 64.32 | [12] |

Experimental Protocol: [¹¹C]-Methionine PET Imaging

This protocol provides a simplified overview of a clinical [¹¹C]-Methionine PET scan.

1. Patient Preparation:

- Patients are typically required to fast for a specific period before the scan.

2. Radiotracer Administration:

- [¹¹C]-Methionine is synthesized in a cyclotron and administered to the patient, usually via intravenous injection.

3. PET/CT or PET/MRI Scanning:

- After a designated uptake period, the patient is scanned using a PET scanner, often in combination with a CT or MRI scanner for anatomical co-registration.

- The PET scanner detects the positrons emitted from the decay of ¹¹C, allowing for the three-dimensional reconstruction of radiotracer distribution.

4. Image Analysis:

- The PET images are analyzed to quantify the uptake of [¹¹C]-Methionine in different tissues.

- Standardized Uptake Values (SUVs) and tumor-to-background ratios are common metrics used for quantitative assessment.

Visualization: Clinical Application Workflow

Caption: A typical workflow for a clinical [¹¹C]-Methionine PET scan.

References

- 1. Harmonizing Labeling and Analytical Strategies to Obtain Protein Turnover Rates in Intact Adult Animals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein turnover: measurement of proteome dynamics by whole animal metabolic labelling with stable isotope labelled amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studying Whole-Body Protein Turnover Using Stable-Isotope Labeled Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SILAC-based quantitative proteomics using mass spectrometry quantifies endoplasmic reticulum stress in whole HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]

- 6. info.gbiosciences.com [info.gbiosciences.com]

- 7. Quantitation of Cellular Metabolic Fluxes of Methionine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. profiles.foxchase.org [profiles.foxchase.org]

- 9. Quantitation of cellular metabolic fluxes of methionine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Methionine Cycle in Cancer Metabolism and Tumor Progression - Creative Proteomics [creative-proteomics.com]

- 12. Protein turnover models for LC–MS data of heavy water metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]

L-Methionine-13C,d5: A Technical Guide for Researchers

An In-depth Whitepaper on the Properties, Applications, and Experimental Protocols for the Stable Isotope-Labeled Amino Acid, L-Methionine-13C,d5.

This technical guide provides a comprehensive overview of this compound, a stable isotope-labeled (SIL) amino acid, for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, highlights its primary applications in quantitative proteomics and metabolic flux analysis, and provides detailed experimental protocols for its use.

Core Properties of this compound

This compound is a form of the essential amino acid L-methionine where one carbon atom is replaced by its heavy isotope, carbon-13 (¹³C), and five hydrogen atoms are replaced by deuterium (B1214612) (d or ²H). This labeling makes it an ideal internal standard and tracer for various mass spectrometry-based analytical techniques.

Identification and Chemical Properties

| Property | Value | Reference |

| CAS Number | 2483824-33-3 | [1] |

| Molecular Formula | C₄¹³CH₆D₅NO₂S | [1] |

| Molecular Weight | 155.23 g/mol | |

| Synonyms | (S)-2-Amino-4-(methylthio)butanoic acid-13C,d5; L-Met-13C,d5 | [1] |

| Isotopic Purity | Typically ≥99% for ¹³C; ≥98% for D | |

| Chemical Purity | Typically ≥98% |

Physical Properties

| Property | Value (for unlabeled L-Methionine) | Reference |

| Melting Point | 284 °C (decomposes) | |

| Solubility | Soluble in water, dilute acids, and dilute alkali. Slightly soluble in ethanol. Insoluble in ether. | |

| Appearance | White crystalline powder or flakes |

Key Applications in Research

The primary utility of this compound lies in its application as a tracer and internal standard in quantitative proteomics and metabolomics. Its key applications include Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Metabolic Flux Analysis (MFA).

Quantitative Proteomics: The SILAC Method

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for the accurate relative quantification of proteins in different cell populations. The method involves metabolically labeling the entire proteome of one cell population with a "heavy" amino acid, such as this compound, while a control population is grown in media containing the natural "light" amino acid.

When the two cell populations are mixed, the proteins from each can be distinguished by mass spectrometry due to the mass difference imparted by the heavy isotope. The ratio of the peak intensities of the heavy and light peptides corresponds to the relative abundance of the proteins in the two samples.

Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. By introducing a ¹³C-labeled substrate, such as this compound, into a cell culture, researchers can trace the path of the labeled carbon atoms through the metabolic network. The distribution of the ¹³C label in various metabolites is measured by mass spectrometry or NMR, and this data is used to calculate the intracellular metabolic fluxes.

Experimental Protocols and Workflows

SILAC Experimental Workflow

The SILAC workflow can be broadly divided into three stages: labeling, sample preparation and mixing, and mass spectrometry analysis.

Caption: General experimental workflow for SILAC-based quantitative proteomics.

Methodology:

-

Cell Culture and Labeling: Two populations of cells are cultured in parallel. One is grown in a "light" medium containing natural L-methionine, and the other in a "heavy" medium where the natural methionine is replaced with this compound. Cells are cultured for at least five to six cell divisions to ensure complete incorporation of the labeled amino acid into the proteome.

-

Experimental Treatment: The two cell populations are subjected to different experimental conditions (e.g., drug treatment vs. control).

-

Cell Lysis and Protein Extraction: After treatment, the cells are harvested, and proteins are extracted from both populations.

-

Sample Mixing: Equal amounts of protein from the "light" and "heavy" cell lysates are combined.

-

Protein Digestion: The combined protein mixture is digested into smaller peptides using a protease, most commonly trypsin.

-

LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).

-

Data Analysis: The mass spectra are analyzed to identify peptides and to quantify the intensity ratio of the "heavy" and "light" isotopic pairs. This ratio reflects the relative abundance of the corresponding protein under the different experimental conditions.

¹³C-Metabolic Flux Analysis (MFA) Workflow

The workflow for ¹³C-MFA involves introducing a ¹³C-labeled tracer and analyzing the resulting distribution of the heavy isotope in various metabolites.

Caption: General workflow for ¹³C-Metabolic Flux Analysis (MFA).

Methodology:

-

Tracer Selection and Experimental Design: A ¹³C-labeled substrate, in this case, this compound, is chosen as the tracer. The experiment is designed to achieve a metabolic and isotopic steady state.

-

Steady-State Culture and Sample Collection: Cells are cultured in a medium containing the ¹³C-labeled tracer until the isotopic labeling of intracellular metabolites reaches a steady state. Samples are then collected.

-

Metabolic Quenching and Metabolite Extraction: Metabolic activity is rapidly quenched to prevent further changes in metabolite levels, and intracellular metabolites are extracted.

-

Isotopic Labeling Measurement: The extracted metabolites are analyzed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) to determine the distribution of the ¹³C label.

-

Flux Estimation and Model Solution: A computational model of the cell's metabolic network is used to estimate the intracellular metabolic fluxes that best reproduce the experimentally measured labeling patterns.

Signaling Pathways and Logical Relationships

The use of this compound in SILAC experiments allows for the quantitative analysis of changes in protein expression in response to various stimuli, providing insights into signaling pathways. For example, in the study of a receptor tyrosine kinase (RTK) signaling pathway, SILAC can be used to identify and quantify proteins that are differentially phosphorylated or whose expression levels change upon activation of the receptor.

Caption: Logical workflow for using SILAC to study signaling pathways.

This logical diagram illustrates how SILAC, utilizing a heavy amino acid like this compound, can be integrated with techniques like immunoprecipitation to enrich for specific protein populations (e.g., phosphorylated proteins) and quantitatively analyze changes within a signaling cascade.

Conclusion

This compound is a versatile and powerful tool for modern biological research. Its application in SILAC and MFA enables precise and accurate quantification of the proteome and metabolome, providing invaluable insights into cellular physiology, disease mechanisms, and drug action. The experimental workflows detailed in this guide provide a foundation for researchers to effectively incorporate this stable isotope-labeled amino acid into their studies.

References

understanding mass shift in L-Methionine-13C,d5 SILAC

An In-depth Technical Guide to Understanding Mass Shift in L-Methionine-¹³C,d₅ SILAC

Introduction to SILAC-based Quantitative Proteomics

Stable Isotope Labeling with Amino acids in Cell culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for accurate mass spectrometry (MS)-based quantitative proteomics.[1][2][3][4] The core principle involves replacing a standard essential amino acid in the cell culture medium with a non-radioactive, heavy isotope-labeled counterpart.[4] As cells grow and divide, they incorporate this heavy amino acid into all newly synthesized proteins. This in-vivo labeling approach allows for the direct comparison of protein abundance between different cell populations, for instance, a drug-treated sample versus a control.

This guide provides a detailed examination of SILAC experiments utilizing L-Methionine-¹³C,d₅, focusing on the resulting mass shift, experimental protocols, and data interpretation for researchers and professionals in drug development.

The Core Principle: Mass Shift of L-Methionine-¹³C,d₅

In this specific SILAC method, the standard ("light") L-Methionine is substituted with a "heavy" version where one carbon atom is replaced by its heavy isotope, ¹³C, and five hydrogen atoms are replaced by deuterium (B1214612) (d or ²H). This specific labeling pattern induces a precise and predictable mass increase in every methionine-containing peptide and protein.

The exact mass shift is a critical parameter for the mass spectrometer to distinguish between peptides from the control ("light") and experimental ("heavy") cell populations.

Calculation of the Mass Shift

The total mass shift is the sum of the mass differences between the heavy and light isotopes. The most common commercially available form of L-Methionine-¹³C,d₅ involves labeling the methyl group with ¹³C and replacing the five hydrogens on the C2, C3, and C4 positions with deuterium.

| Isotope Comparison | Mass of Light Isotope (Da) | Mass of Heavy Isotope (Da) | Mass Difference (Da) | Number of Substitutions | Total Shift (Da) |

| Carbon | ¹²C = 12.000000 | ¹³C = 13.003355 | +1.003355 | 1 | +1.003355 |

| Hydrogen | ¹H = 1.007825 | ²H (D) = 2.014102 | +1.006277 | 5 | +5.031385 |

| Total | +6.03474 |

This calculated mass difference of +6.035 Da is consistently observed for every peptide containing one heavy L-Methionine residue.

Caption: Isotopic labeling of L-Methionine results in a +6.035 Da mass shift.

Detailed Experimental Protocol

A typical SILAC experiment is conducted in two main phases: an adaptation and labeling phase, followed by the experimental phase.

Adaptation and Labeling Phase

The primary goal of this phase is to achieve near-complete (>98%) incorporation of the heavy amino acid into the proteome.

-

Media Preparation : Prepare SILAC-specific cell culture media (e.g., DMEM or RPMI 1640) that lacks standard L-lysine, L-arginine, and L-methionine. For this experiment, supplement the media with L-lysine and L-arginine, and then divide it into two batches:

-

Light Medium : Supplement with standard ("light") L-Methionine.

-

Heavy Medium : Supplement with L-Methionine-¹³C,d₅.

-

-

Serum : Use dialyzed fetal bovine serum (dFBS) to prevent the introduction of unlabeled amino acids present in standard serum.

-

Cell Culture : Culture two separate populations of cells. One population is grown exclusively in the "light" medium, and the other in the "heavy" medium. Cells should be passaged for at least five to six cell divisions to ensure full incorporation of the labeled amino acid.

-

Incorporation Check (Optional but Recommended) : After several passages, a small sample of the "heavy" cells can be harvested, its proteins extracted and digested, and analyzed by MS to confirm the labeling efficiency.

Experimental Phase

-

Treatment : Apply the experimental condition (e.g., drug treatment, growth factor stimulation) to one of the cell populations (typically the "heavy" one), while the other ("light") population serves as the control.

-

Harvesting and Mixing : After the treatment period, harvest both the light and heavy cell populations. Count the cells accurately and combine them in a precise 1:1 ratio. This step is crucial as it minimizes downstream sample handling variability.

-

Protein Extraction and Digestion :

-

Lyse the combined cell pellet using an appropriate lysis buffer containing protease and phosphatase inhibitors.

-

Quantify the total protein concentration using a standard assay (e.g., BCA).

-

Denature, reduce, and alkylate the proteins.

-

Digest the proteins into peptides using a sequence-specific protease, most commonly trypsin.

-

-

LC-MS/MS Analysis :

-

The resulting peptide mixture is desalted and cleaned up.

-

The peptides are then separated using liquid chromatography (LC) and analyzed by a high-resolution mass spectrometer, such as a Thermo Fisher Orbitrap. The MS instrument will acquire MS1 spectra (for quantification) and MS2 spectra (for peptide identification).

-

Data Analysis

-

Peptide Identification and Quantification : Use specialized proteomics software, such as MaxQuant, to process the raw MS data. The software identifies peptides from the MS2 spectra and, in the MS1 spectra, identifies pairs of peptide peaks separated by the specific mass shift of L-Methionine-¹³C,d₅ (6.035 Da).

-

Ratio Calculation : The software calculates the ratio of the signal intensity of the heavy peptide to that of the light peptide (H/L ratio). This ratio directly reflects the relative abundance of the protein between the two experimental conditions.

Caption: The SILAC experimental workflow from cell labeling to data analysis.

Data Presentation and Interpretation

Quantitative data from SILAC experiments are typically presented in tables, highlighting proteins with significant changes in abundance. An H/L ratio greater than 1 indicates protein upregulation in the treated sample, while a ratio less than 1 signifies downregulation.

Example Quantitative Data Table

The following table represents hypothetical data from an experiment where cells treated with a novel kinase inhibitor ("Heavy" sample) are compared to untreated control cells ("Light" sample).

| Protein ID | Gene Name | H/L Ratio | p-value | Regulation |

| P04637 | TP53 | 3.15 | 0.002 | Upregulated |

| P60709 | ACTB | 1.02 | 0.950 | Unchanged |

| P31749 | AKT1 | 0.45 | 0.008 | Downregulated |

| Q06609 | MAPK1 | 0.98 | 0.890 | Unchanged |

| P11362 | HSP90AA1 | 2.50 | 0.011 | Upregulated |

| P00533 | EGFR | 0.21 | 0.001 | Downregulated |

Application in Drug Development: Signaling Pathway Analysis

SILAC is invaluable in drug development for elucidating mechanisms of action, identifying off-target effects, and discovering biomarkers of drug response. By quantifying changes across the proteome, researchers can map the impact of a compound on specific cellular signaling pathways.

For example, if a drug is designed to inhibit a receptor tyrosine kinase (RTK), SILAC can confirm the downregulation of downstream signaling proteins and identify other affected pathways, providing a comprehensive view of the drug's cellular effects.

References

Navigating the Proteome: A Technical Guide to Isotope-Based Quantitative Proteomics

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular biology, proteins are the primary architects and executors of function. Understanding the dynamic changes in protein abundance is paramount to unraveling disease mechanisms, identifying novel drug targets, and developing more effective therapeutics. Quantitative proteomics, a powerful analytical discipline, provides the tools to measure and compare the levels of thousands of proteins within complex biological samples. Among the various approaches, isotope-based methods stand out for their accuracy and robustness.

This in-depth technical guide delves into the foundational concepts of quantitative proteomics using stable isotopes. We will explore the core principles, experimental workflows, and data interpretation of three seminal techniques: Stable Isotope Labeling by Amino acids in Cell culture (SILAC), isobaric Tags for Relative and Absolute Quantitation (iTRAQ), and Tandem Mass Tags (TMT). This guide is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively leverage these powerful technologies in their work. The application of these techniques is crucial in drug discovery and development for validating drug targets, understanding disease mechanisms, and evaluating therapeutic effects.[1][2]

Core Principles of Isotopic Labeling

Isotope-based quantitative proteomics relies on the principle of introducing stable (non-radioactive) heavy isotopes into proteins or peptides, creating a mass shift that can be detected by a mass spectrometer.[3] By comparing the signal intensities of the "light" (natural isotope abundance) and "heavy" (isotope-labeled) forms of a peptide, we can accurately determine the relative abundance of that peptide, and by extension its parent protein, between different samples.[3]

There are two main strategies for introducing isotopic labels:

-

Metabolic Labeling: In this approach, cells are cultured in media where specific amino acids are replaced with their heavy isotope-containing counterparts.[4] As cells grow and synthesize new proteins, these heavy amino acids are incorporated, effectively labeling the entire proteome. SILAC is the most prominent example of this method.

-

Chemical Labeling: Here, isotopic tags are chemically conjugated to proteins or, more commonly, to peptides after protein extraction and digestion. This method is versatile and can be applied to a wide range of sample types, including tissues and biofluids. iTRAQ and TMT are leading examples of chemical labeling techniques.

Key Techniques in Isotope-Based Quantitative Proteomics

The choice of a specific isotopic labeling technique depends on the experimental design, sample type, and desired level of multiplexing (the number of samples that can be analyzed simultaneously).

| Technique | Labeling Strategy | Quantification Level | Multiplexing Capacity | Advantages | Limitations |

| SILAC | Metabolic (in vivo) | MS1 | Up to 3-plex (Light, Medium, Heavy) | High accuracy and precision, labeling occurs early in the workflow minimizing experimental variability. | Limited to cell culture and organisms that can be metabolically labeled, lower multiplexing capacity. |

| iTRAQ | Chemical (in vitro) | MS2 (Reporter Ions) | 4-plex or 8-plex | Applicable to a wide range of sample types, higher multiplexing than traditional SILAC. | Potential for ratio distortion due to co-isolation of interfering ions. |

| TMT | Chemical (in vitro) | MS2 or MS3 (Reporter Ions) | Up to 18-plex (TMTpro) | High multiplexing capacity, enabling larger-scale studies and reducing experimental variability. | Similar to iTRAQ, susceptible to ratio compression, though MS3 methods can mitigate this. |

Experimental Protocols

Detailed and standardized protocols are critical for reproducible and reliable quantitative proteomics experiments. Below are generalized, yet comprehensive, protocols for SILAC, iTRAQ, and TMT.

SILAC (Stable Isotope Labeling by Amino acids in Cell culture) Protocol

SILAC is a powerful method for in vivo metabolic labeling. The workflow consists of an adaptation phase and an experimental phase.

1. Adaptation Phase:

-

Cell Culture Preparation: Select two populations of cells. Culture one in "light" medium containing normal amino acids (e.g., L-Arginine and L-Lysine) and the other in "heavy" medium where these amino acids are replaced with their stable isotope-labeled counterparts (e.g., 13C6-L-Arginine and 13C6,15N2-L-Lysine). It is crucial to use dialyzed fetal bovine serum to avoid the presence of unlabeled amino acids.

-

Metabolic Labeling: Allow the cells to grow for at least five to six cell divisions to ensure near-complete incorporation of the heavy amino acids into the proteome.

-

Incorporation Check: Before proceeding to the experimental phase, it is essential to verify the labeling efficiency. This is typically done by analyzing a small aliquot of the "heavy" cell lysate by mass spectrometry to confirm that the incorporation of heavy amino acids is >95%.

2. Experimental Phase:

-

Experimental Treatment: Once complete labeling is confirmed, subject the two cell populations to their respective experimental conditions (e.g., drug treatment vs. vehicle control).

-

Cell Harvesting and Lysis: After the treatment period, harvest both the "light" and "heavy" cell populations.

-

Sample Combination: Combine the "light" and "heavy" cell lysates in a 1:1 ratio based on cell number or total protein concentration. This early-stage mixing is a key advantage of SILAC as it minimizes downstream experimental variability.

-

Protein Digestion: The combined protein lysate is then subjected to standard proteomics sample preparation steps, including reduction, alkylation, and enzymatic digestion (typically with trypsin).

-

LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The relative quantification of peptides is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs in the MS1 spectra.

iTRAQ (isobaric Tags for Relative and Absolute Quantitation) Protocol

iTRAQ is a chemical labeling technique that uses isobaric tags, meaning the different tags have the same total mass but yield different reporter ions upon fragmentation.

1. Sample Preparation:

-

Protein Extraction: Extract proteins from each of the samples to be compared (up to 8).

-

Protein Quantification: Accurately determine the protein concentration for each sample.

-

Reduction and Alkylation: Reduce the disulfide bonds in the proteins and then alkylate the cysteine residues to prevent them from reforming.

-

Protein Digestion: Digest the proteins into peptides using an enzyme, most commonly trypsin.

2. iTRAQ Labeling:

-

Reagent Preparation: Reconstitute the different iTRAQ reagent vials (e.g., 114, 115, 116, 117 for a 4-plex experiment) according to the manufacturer's instructions.

-

Labeling Reaction: Add the appropriate iTRAQ reagent to each peptide digest. The reagents react with the primary amines at the N-terminus of peptides and the side chains of lysine (B10760008) residues. Incubate to allow the labeling reaction to complete.

-

Quenching: Stop the labeling reaction.

3. Sample Combination and Fractionation:

-

Pooling: Combine the labeled peptide samples into a single mixture.

-

Fractionation (Optional but Recommended): To reduce sample complexity and increase the number of identified proteins, the combined peptide mixture is often fractionated using techniques like strong cation exchange (SCX) or high-pH reversed-phase liquid chromatography.

4. LC-MS/MS Analysis:

-

Analysis of Fractions: Each fraction is then analyzed by LC-MS/MS.

-

Tandem Mass Spectrometry: In the mass spectrometer, peptides are first selected based on their mass-to-charge ratio (MS1). They are then fragmented, and a second mass spectrum (MS2) is acquired. During fragmentation, the iTRAQ tag breaks, releasing reporter ions of different masses (e.g., m/z 114, 115, 116, 117).

5. Data Analysis:

-

Peptide Identification: The fragmentation data (MS2) is used to identify the peptide sequence.

-

Quantification: The relative abundance of the peptide in each of the original samples is determined by the relative intensities of the corresponding reporter ions in the MS2 spectrum.

TMT (Tandem Mass Tags) Protocol

The TMT workflow is very similar to the iTRAQ workflow as both are based on isobaric chemical labeling. TMT reagents, however, offer a higher degree of multiplexing.

1. Sample Preparation:

-

Protein Extraction, Quantification, Reduction, Alkylation, and Digestion: These steps are identical to the iTRAQ protocol.

2. TMT Labeling:

-

Reagent Preparation: Dissolve the TMT label reagents in an appropriate solvent like anhydrous acetonitrile.

-

Labeling Reaction: Add the specific TMT reagent to each peptide sample. The chemistry of the labeling reaction is similar to iTRAQ, targeting primary amines.

-

Quenching: The reaction is stopped, often by adding hydroxylamine.

3. Sample Combination and Fractionation:

-

Pooling: All TMT-labeled samples are combined into a single vial.

-

Fractionation: As with iTRAQ, fractionation of the complex peptide mixture is highly recommended to increase proteome coverage.

4. LC-MS/MS Analysis:

-

Analysis of Fractions: Each fraction is subjected to LC-MS/MS analysis.

-

MS2 and MS3 Analysis: Similar to iTRAQ, peptide identification and quantification are based on the fragmentation of the peptide and the release of reporter ions. To improve quantification accuracy and overcome the issue of co-isolating interfering ions that can lead to ratio compression, an additional fragmentation step (MS3) can be performed. In an MS3 experiment, a specific fragment ion from the MS2 spectrum is isolated and fragmented again to generate the reporter ions.

5. Data Analysis:

-

Peptide Identification and Quantification: The MS2 or MS3 spectra are used to identify the peptide sequence and quantify the relative abundance based on the reporter ion intensities.

Application in Drug Development: A Signaling Pathway Example

Quantitative proteomics is instrumental in drug development, particularly for understanding how a drug candidate modulates cellular signaling pathways. A prime example is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is frequently dysregulated in various cancers.

The binding of Epidermal Growth Factor (EGF) to EGFR triggers a cascade of events, including receptor dimerization, autophosphorylation, and the recruitment of downstream signaling proteins. This leads to the activation of multiple pathways that control cell proliferation, survival, and migration.

Quantitative proteomics can be used to:

-

Identify Drug Targets: By comparing the proteomes of healthy and diseased cells, researchers can identify proteins that are differentially expressed and may serve as potential drug targets.

-

Elucidate Mechanism of Action: Researchers can treat cancer cells with an EGFR inhibitor and use quantitative proteomics to measure the changes in the phosphorylation status and abundance of proteins throughout the EGFR signaling network. This provides a global view of the drug's effect and can reveal both on-target and off-target activities.

-

Discover Biomarkers: By analyzing the proteomic profiles of patients who respond to a particular therapy versus those who do not, it is possible to identify biomarkers that can predict treatment efficacy.

The following diagram illustrates a simplified EGFR signaling pathway, highlighting key components that can be quantified using isotopic labeling techniques.

Data Presentation and Analysis

A crucial final step in any quantitative proteomics experiment is the analysis and interpretation of the vast datasets generated. Raw mass spectrometry data is processed using specialized software to identify peptides and quantify the relative abundance of reporter ions or MS1 peak areas. The output is typically a long list of proteins with their corresponding abundance ratios between the different conditions.

For clarity and comparative purposes, this data should be summarized in a structured table.

Table 1: Example of Quantitative Proteomics Data Summary

| Protein ID | Gene Name | Protein Name | Log2 Fold Change (Treated/Control) | p-value | Biological Function |

| P00533 | EGFR | Epidermal growth factor receptor | -1.58 | 0.001 | Signal Transduction |

| P27361 | GRB2 | Growth factor receptor-bound protein 2 | -1.21 | 0.005 | Adaptor Protein |

| P62993 | MAPK1 | Mitogen-activated protein kinase 1 | -0.95 | 0.012 | Kinase Cascade |

| P31749 | AKT1 | RAC-alpha serine/threonine-protein kinase | -1.10 | 0.008 | Cell Survival |

| ... | ... | ... | ... | ... | ... |

This table provides a concise summary of the proteins that are significantly altered in response to the experimental treatment, in this hypothetical case, an EGFR inhibitor. The Log2 fold change indicates the magnitude and direction of the change, while the p-value signifies the statistical significance.

Conclusion

Isotope-based quantitative proteomics techniques, including SILAC, iTRAQ, and TMT, are indispensable tools in modern biological research and drug development. They provide a robust and accurate means to globally profile protein expression changes, offering deep insights into cellular processes, disease pathogenesis, and the mechanisms of drug action. By carefully selecting the appropriate technique, adhering to rigorous experimental protocols, and employing sound data analysis strategies, researchers can unlock a wealth of information from the proteome, accelerating the journey from fundamental biological discovery to novel therapeutic interventions.

References

L-Methionine-13C,d5 molecular weight and chemical formula

This guide provides an in-depth overview of the core physicochemical properties of the isotopically labeled amino acid, L-Methionine-¹³C,d₅. It is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their experimental workflows.

Physicochemical Data

The key quantitative data for L-Methionine-¹³C,d₅ are summarized in the table below. This compound is a variant of L-Methionine where one carbon atom is replaced by its heavy isotope, carbon-13, and five hydrogen atoms are substituted with deuterium (B1214612).

| Property | Value | Reference |

| Chemical Formula | C₄¹³CH₆D₅NO₂S | [1] |

| Molecular Weight | 155.23 g/mol | [1][2] |

L-Methionine-¹³C,d₅ is specifically labeled as L-Methionine (2,3,3,4,4-D₅; methyl-¹³CH₃).[1] This targeted labeling makes it a valuable tool in various analytical applications.

Applications

Stable isotope-labeled compounds such as L-Methionine-¹³C,d₅ serve as critical internal standards and tracers in a multitude of research applications.[3] Their use is particularly prevalent in:

-

Mass Spectrometry (MS): In quantitative proteomics and metabolomics, these labeled compounds are used as internal standards to accurately quantify the abundance of their unlabeled counterparts in complex biological samples.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The presence of ¹³C and deuterium can provide specific signals in NMR spectra, aiding in structural elucidation and metabolic flux analysis.

-

Metabolic Labeling: Researchers use these compounds to trace the metabolic fate of methionine in cellular pathways, providing insights into various physiological and pathological processes.

Experimental Workflow Visualization

The following diagram illustrates a generalized experimental workflow for a quantitative proteomics experiment utilizing stable isotope labeling by amino acids in cell culture (SILAC), a common application for labeled amino acids like L-Methionine-¹³C,d₅.

References

An Introductory Guide to Using Labeled Amino Acids in Cell Culture

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

The use of labeled amino acids in cell culture has revolutionized the study of cellular processes, enabling researchers to trace the metabolic fate of amino acids, quantify dynamic changes in protein expression, and elucidate complex signaling pathways. This guide provides an in-depth overview of the core principles, experimental workflows, and key applications of this powerful technology.

Introduction to Labeled Amino Acids in Cell Culture

Metabolic labeling with amino acids involves providing cells with a growth medium where one or more natural amino acids are replaced with their isotopically labeled counterparts.[1] These labeled amino acids are chemically identical to their unlabeled forms and are incorporated into newly synthesized proteins by the cell's natural translational machinery.[2][3] The key difference lies in their mass, which allows for their distinction and quantification using mass spectrometry (MS).[4] This approach provides a powerful tool for quantitative proteomics and the study of protein dynamics.[5]

The two primary categories of labeled amino acids used in cell culture are stable isotope-labeled amino acids and non-canonical amino acids.

Types of Labeled Amino Acids and Labeling Strategies

The choice of labeled amino acid and labeling strategy depends on the specific research question. The most common stable isotopes used for labeling are Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H or D).

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a widely used metabolic labeling technique for quantitative proteomics. In a typical SILAC experiment, two populations of cells are cultured in media that are identical except for the isotopic form of a specific amino acid. One population is grown in "light" medium containing the natural amino acid, while the other is grown in "heavy" medium containing a stable isotope-labeled version of the same amino acid.

The most commonly used amino acids for SILAC are arginine (Arg) and lysine (B10760008) (Lys) because the protease trypsin, which is used to digest proteins into peptides for MS analysis, cleaves specifically at the C-terminus of these residues. This ensures that most tryptic peptides will contain at least one labeled amino acid, allowing for accurate quantification.

After a sufficient number of cell divisions to ensure complete incorporation of the labeled amino acids (>95%), the two cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. control). The cell lysates are then combined, and the proteins are extracted, digested, and analyzed by mass spectrometry. The relative abundance of a protein between the two conditions is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs in the mass spectrum.

A variation of this technique, known as pulsed SILAC (pSILAC) , involves introducing the "heavy" amino acids for a short period to specifically label and quantify newly synthesized proteins, providing insights into protein synthesis and turnover rates.

Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT)

BONCAT is a powerful technique for identifying and isolating newly synthesized proteins. This method utilizes non-canonical amino acids, which are structurally similar to natural amino acids but contain a unique chemical handle (a bio-orthogonal group) that is not present in biological systems. A common example is L-azidohomoalanine (AHA), an analog of methionine.

Cells are cultured in a medium where methionine is replaced with AHA. AHA is incorporated into newly synthesized proteins in place of methionine. The azide (B81097) group on AHA can then be specifically and covalently linked to a reporter tag (e.g., biotin (B1667282) or a fluorescent dye) via a bio-orthogonal "click chemistry" reaction. This allows for the selective enrichment (with biotin-streptavidin affinity purification) or visualization of the newly synthesized proteome.

Fluorescent Non-Canonical Amino Acid Tagging (FUNCAT)

FUNCAT is a variation of BONCAT that is used to visualize newly synthesized proteins within cells. Similar to BONCAT, cells are incubated with a non-canonical amino acid like AHA. Following incorporation, a fluorescent dye containing a complementary reactive group is introduced and "clicked" onto the non-canonical amino acid, allowing for the direct imaging of protein synthesis with high spatiotemporal resolution.

Core Applications

Labeled amino acids are versatile tools with a wide range of applications in cell biology and drug development:

-

Quantitative Proteomics: SILAC is a gold standard for accurately quantifying changes in protein expression between different cellular states, such as in response to drug treatment or disease.

-

Protein Turnover Analysis: pSILAC enables the measurement of protein synthesis and degradation rates, providing a dynamic view of the proteome.

-

Analysis of Post-Translational Modifications (PTMs): SILAC can be combined with enrichment strategies to quantify changes in PTMs like phosphorylation, ubiquitination, and glycosylation.

-

Studying Signaling Pathways: By quantifying changes in protein abundance and phosphorylation, researchers can dissect complex signaling networks, such as the EGFR and mTOR pathways.

-

Identification of Newly Synthesized Proteins: BONCAT and FUNCAT allow for the specific identification and visualization of proteins synthesized under particular conditions or in specific cellular compartments.

-

Secretome Analysis: These techniques can be used to identify and quantify proteins secreted by cells, which is crucial for understanding cell-cell communication and identifying biomarkers.

-

Drug Target Identification: Labeled amino acids can be used to identify the protein targets of drugs and to understand their mechanism of action.

Experimental Design and Protocols

Careful experimental design is crucial for the success of any labeled amino acid experiment. Key considerations include the choice of cell line, the selection of labeled amino acids, the duration of labeling, and the method of analysis.

General Experimental Workflow

The following diagram illustrates a general workflow for experiments using labeled amino acids.

Caption: A generalized workflow for experiments involving labeled amino acids in cell culture.

Detailed Experimental Protocol: SILAC for Quantitative Proteomics

This protocol outlines the key steps for a typical SILAC experiment.

Materials:

-

SILAC-grade DMEM or RPMI-1640 medium deficient in L-arginine and L-lysine

-

"Light" L-arginine and L-lysine

-

"Heavy" ¹³C₆-L-arginine and ¹³C₆,¹⁵N₂-L-lysine

-

Dialyzed fetal bovine serum (dFBS)

-

Cell line of interest

-

Standard cell culture reagents and equipment

-

Lysis buffer (e.g., RIPA buffer)

-

Protein quantification assay (e.g., BCA assay)

-

Trypsin

-

Mass spectrometer

Procedure:

-

Cell Adaptation:

-

Culture cells in "light" SILAC medium (containing "light" Arg and Lys) and "heavy" SILAC medium (containing "heavy" Arg and Lys) supplemented with dFBS.

-

Passage the cells for at least 5-6 doublings to ensure >97% incorporation of the labeled amino acids. The exact number of passages required should be determined empirically for each cell line.

-

Verify labeling efficiency by analyzing a small sample of protein lysate by mass spectrometry.

-

-

Experimental Treatment:

-

Once complete labeling is achieved, apply the experimental treatment to one cell population (e.g., the "heavy" labeled cells) while the other population serves as a control (e.g., the "light" labeled cells).

-

-

Cell Lysis and Protein Quantification:

-

Harvest both cell populations and wash with ice-cold PBS.

-

Lyse the cells using a suitable lysis buffer.

-

Determine the protein concentration of each lysate using a protein assay.

-

-

Sample Mixing and Protein Digestion:

-

Mix equal amounts of protein from the "light" and "heavy" lysates.

-

Perform in-solution or in-gel digestion of the mixed protein sample with trypsin.

-

-

Mass Spectrometry and Data Analysis:

-

Analyze the resulting peptide mixture by LC-MS/MS.

-

Use specialized software (e.g., MaxQuant) to identify peptides and quantify the heavy-to-light (H/L) ratios for each protein.

-

Detailed Experimental Protocol: BONCAT for Analysis of Newly Synthesized Proteins

This protocol provides a general framework for a BONCAT experiment.

Materials:

-

Methionine-free cell culture medium

-

L-azidohomoalanine (AHA)

-

Cell line of interest

-

Standard cell culture reagents and equipment

-

Lysis buffer

-

Biotin-alkyne or other alkyne-tagged reporter

-

Click chemistry reaction buffer (containing a copper(I) catalyst)

-

Streptavidin-coated beads for enrichment

Procedure:

-

Methionine Starvation and AHA Labeling:

-

Wash cells with methionine-free medium.

-

Incubate cells in methionine-free medium for a short period (e.g., 30-60 minutes) to deplete intracellular methionine pools.

-

Replace the medium with methionine-free medium containing AHA at an optimized concentration (typically 1-50 µM). Incubate for the desired labeling period.

-

-

Cell Lysis:

-

Harvest the cells and lyse them in a buffer compatible with the downstream click chemistry reaction.

-

-

Click Chemistry Reaction:

-

Add the alkyne-tagged reporter (e.g., biotin-alkyne) and the click chemistry reaction buffer to the cell lysate.

-

Incubate to allow the covalent linkage of the reporter to the AHA-containing proteins.

-

-

Enrichment of Newly Synthesized Proteins:

-

If using a biotin tag, incubate the lysate with streptavidin-coated beads to capture the newly synthesized proteins.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the captured proteins from the beads.

-

-

Downstream Analysis:

-

Analyze the enriched proteins by Western blotting or mass spectrometry.

-

Data Presentation and Analysis

Quantitative data from labeled amino acid experiments should be presented in a clear and structured manner to facilitate interpretation and comparison.

Table of Typical SILAC Experimental Parameters and Results

| Parameter | Typical Value/Range | Reference |

| Labeled Amino Acids | L-Arginine (¹³C₆ or ¹³C₆¹⁵N₄) L-Lysine (¹³C₆ or ¹³C₆¹⁵N₂) | |

| Amino Acid Concentration | Light Arg: 84 mg/L Light Lys: 146 mg/L Heavy Arg (¹³C₆): 87.2 mg/L Heavy Lys (¹³C₆): 152.8 mg/L | |

| Cell Doublings for Labeling | 5-10 | |

| Labeling Efficiency | > 95% | |

| Protein Ratio for Mixing | 1:1 (for most comparative studies) | |

| Statistically Significant Fold Change | Typically > 1.5 - 2.0 |

Signaling Pathway Analysis: EGFR Signaling

Labeled amino acids are frequently used to study the dynamics of signaling pathways. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a key regulator of cell proliferation, differentiation, and survival, and its dysregulation is implicated in many cancers. SILAC-based proteomics can be used to quantify changes in the expression and phosphorylation of proteins downstream of EGFR upon stimulation with EGF or treatment with EGFR inhibitors.

Caption: A simplified diagram of the EGFR signaling pathway, a common target of investigation using labeled amino acids.

Signaling Pathway Analysis: mTOR Signaling

The mTOR (mechanistic target of rapamycin) signaling pathway is another central regulator of cell growth, proliferation, and metabolism. It integrates signals from growth factors, nutrients (especially amino acids), and cellular energy status. SILAC has been employed to identify novel mTOR-interacting proteins and to study how the mTOR pathway is regulated.

Caption: An overview of the mTOR signaling pathway, which is highly responsive to amino acid levels.

Troubleshooting

Common issues in labeled amino acid experiments include incomplete labeling, amino acid conversion, and low signal-to-noise in mass spectrometry data.

Table of Common Problems and Solutions

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Labeling | Insufficient number of cell doublings. Presence of unlabeled amino acids in the serum. Arginine-to-proline conversion. | Increase the number of cell passages in SILAC medium. Use dialyzed fetal bovine serum. Monitor for proline conversion and consider using a proline-deficient medium or specific inhibitors if it's a significant issue. |

| Low Protein Yield | Toxicity of labeled amino acids at high concentrations. Cell stress due to amino acid starvation (in BONCAT/FUNCAT). | Optimize the concentration of the labeled amino acid. Minimize the duration of the starvation period. |

| High Background in BONCAT/FUNCAT | Non-specific binding of the reporter tag. Incomplete removal of unincorporated non-canonical amino acids. | Include appropriate controls (e.g., cells not treated with the non-canonical amino acid). Ensure thorough washing steps. |

| Poor Quantification Accuracy in SILAC | Unequal mixing of "light" and "heavy" samples. Co-elution of peptides with similar mass-to-charge ratios. | Perform accurate protein quantification before mixing. Use high-resolution mass spectrometry. |

This guide provides a foundational understanding of the principles and applications of labeled amino acids in cell culture. For more detailed protocols and advanced applications, researchers are encouraged to consult the cited literature.

References

- 1. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 3. Overview of SILAC Technology for Quantitative Proteomics - Creative Proteomics [creative-proteomics.com]

- 4. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]

- 5. Quantitative Proteomics Using SILAC | Springer Nature Experiments [experiments.springernature.com]

A Technical Guide to High-Purity L-Methionine-¹³C,d₅ for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity L-Methionine-¹³C,d₅, a stable isotope-labeled amino acid crucial for a range of applications in modern biological and pharmaceutical research. This document details the specifications from commercial suppliers, outlines key experimental methodologies, and provides visual representations of experimental workflows.

Introduction to L-Methionine-¹³C,d₅

L-Methionine-¹³C,d₅ is a non-radioactive, heavy-isotope-labeled version of the essential amino acid L-methionine. In this molecule, the methyl carbon is substituted with Carbon-13 (¹³C), and five hydrogen atoms on the ethyl moiety are replaced with deuterium (B1214612) (d₅). This specific labeling pattern provides a distinct mass shift, making it an invaluable tool for mass spectrometry-based quantitative analysis. Its primary applications lie in proteomics, metabolomics, and metabolic flux analysis, where it serves as an internal standard or a tracer to monitor the dynamics of methionine metabolism and protein synthesis.[1][2]

Commercial Suppliers and Specifications

Several commercial suppliers offer high-purity L-Methionine-¹³C,d₅ and related isotopically labeled methionine products. The table below summarizes the key quantitative data from prominent suppliers to facilitate easy comparison for procurement.

| Supplier | Product Name | CAS Number | Molecular Weight | Chemical Purity | Isotopic Purity (¹³C) | Isotopic Purity (D) |

| BOC Sciences | L-Methionine-[13C,d5] | 2483824-33-3 | 155.23 | 98% | 99% | 98% |

| Cambridge Isotope Laboratories, Inc. | L-Methionine (2,3,3,4,4-D₅, 98%; methyl-¹³CH₃, 99%) | 2483824-33-3 | 155.23 | 98% | 99% | 98% |

| MedchemExpress | L-Methionine-¹³C,d₅ | 2483824-33-3 | 155.23 | >98% | Not specified | Not specified |

| Sigma-Aldrich | L-Methionine-¹³C₅,¹⁵N,2,3,3,4,4-d₅-(methyl-d₃) | Not specified | 163.22 | 95% (CP) | 99% | 98% |

Key Applications and Experimental Protocols

L-Methionine-¹³C,d₅ is predominantly utilized in quantitative proteomics, particularly in a technique known as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). It also serves as a crucial internal standard for the accurate quantification of methionine and methionine-containing peptides in complex biological samples.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)